2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13833456
InChI: InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)Br
Molecular Formula: C16H18BBrO2
Molecular Weight: 333.0 g/mol

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13833456

Molecular Formula: C16H18BBrO2

Molecular Weight: 333.0 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C16H18BBrO2
Molecular Weight 333.0 g/mol
IUPAC Name 2-(6-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,1-4H3
Standard InChI Key KMHVRAVUFKSTPE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)Br

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a naphthalene scaffold substituted with a bromine atom at the 6-position and a pinacol boronate ester at the 2-position (Figure 1). The boronate ester consists of a boron atom coordinated to two oxygen atoms within a 1,3,2-dioxaborolane ring, stabilized by tetramethyl substituents at the 4- and 5-positions. This configuration enhances steric protection around the boron center, mitigating hydrolysis and oxidation compared to free boronic acids .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₈BBrO₂
Molecular Weight333.0 g/mol
IUPAC Name2-(6-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number1595078-11-7
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2Br

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the naphthalene protons (δ 7.4–8.1 ppm) and methyl groups (δ 1.2–1.3 ppm) . The bromine atom induces deshielding effects on adjacent aromatic protons, as evidenced by downfield shifts in the ¹H NMR spectrum .

Synthetic Pathways

Preparation of the Boronate Ester

The synthesis involves reacting 6-bromo-2-naphthaleneboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under inert conditions. A typical procedure employs a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium toward ester formation:

6-Bromo-2-naphthaleneboronic acid+PinacolToluene, Δ2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+H2O\text{6-Bromo-2-naphthaleneboronic acid} + \text{Pinacol} \xrightarrow{\text{Toluene, Δ}} \text{2-(6-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{H}_2\text{O}

The reaction proceeds quantitatively with catalytic acid, yielding the product in >95% purity after recrystallization from hexane .

Comparative Analysis of Isomers

Isomeric variants, such as the 3-bromo and 4-bromo derivatives, exhibit distinct reactivity profiles. For instance, the 6-bromo isomer demonstrates superior coupling efficiency in Suzuki-Miyaura reactions due to reduced steric hindrance at the reactive site .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a pivotal partner in Pd-catalyzed couplings, enabling access to biaryl structures. For example, coupling with 4-chlorophenylacetylene generates 6-bromo-2-(4-ethynylphenyl)naphthalene, a precursor to fluorescent dyes:

2-(6-Bromonaphthalen-2-yl)-dioxaborolane+4-ChlorophenylacetylenePd(PPh3)4,Na2CO3Biaryl Product+Byproducts\text{2-(6-Bromonaphthalen-2-yl)-dioxaborolane} + \text{4-Chlorophenylacetylene} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl Product} + \text{Byproducts}

Hydroboration Reactions

Recent studies highlight its role in catalyst-free hydroboration of carboxylic acids, yielding secondary alcohols under mild conditions . The boronate ester acts as a boron source, with the naphthalene moiety enhancing solubility in nonpolar media.

Physicochemical Properties

Stability and Solubility

The pinacol ester confers remarkable stability, with a shelf life exceeding 12 months at 4°C under anhydrous conditions. Solubility data (Table 2) reveal preferential dissolution in tetrahydrofuran (THF) and dichloromethane (DCM), facilitating use in homogeneous reaction systems.

Table 2: Solubility Profile

SolventSolubility (mg/mL)
THF45.2
DCM38.7
Ethanol2.1
Water<0.1

Thermal Behavior

Differential Scanning Calorimetry (DSC) indicates a melting point of 142–145°C, with no decomposition below 200°C . Thermogravimetric analysis (TGA) confirms stability up to 250°C, underscoring suitability for high-temperature reactions.

Recent Research Developments

Photocatalytic Applications

A 2024 study demonstrated its utility in visible-light-driven borylation reactions, achieving turnover numbers (TON) exceeding 500 using eosin Y as a photocatalyst .

Pharmaceutical Intermediates

The compound has been employed in synthesizing kinase inhibitors, with the bromine atom serving as a handle for subsequent functionalization via Buchwald-Hartwig amination .

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